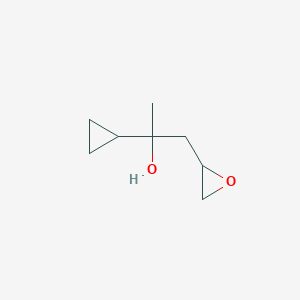

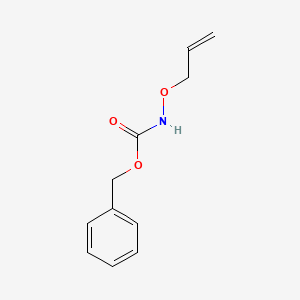

![molecular formula C12H10N4O B1449523 1-苄基-1H-吡唑并[3,4-d]嘧啶-4-醇 CAS No. 35877-37-3](/img/structure/B1449523.png)

1-苄基-1H-吡唑并[3,4-d]嘧啶-4-醇

描述

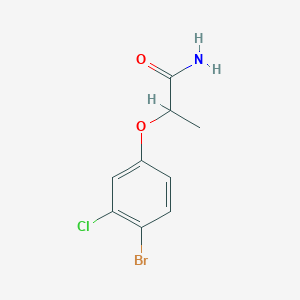

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学性质

“1-苄基-1H-吡唑并[3,4-d]嘧啶-4-醇”是一种化学化合物,其CAS号为:35877-37-3,分子量为226.24 . 常温下为淡黄色至黄棕色固体 .

合成方法

该化合物可以使用超声辅助Huisgen 1,3-偶极环加成反应以良好的收率合成 . 该方法涉及在抗坏血酸钠存在下,使用Cu (II)催化剂,将炔烃与各种芳香族和脂肪族叠氮化物进行环加成反应 .

抗癌活性

一些与1,2,3-三唑连接的“1-苄基-1H-吡唑并[3,4-d]嘧啶-4-醇”衍生物已显示出有希望的抗癌活性 . 这些化合物已针对各种癌细胞系进行了体外抗癌活性测试,并表现出良好至中等抗癌活性,尤其是针对肾癌细胞系 .

抗肿瘤活性

该化合物对所有测试的细胞系均表现出明显的抗肿瘤活性,其IC 50值为5.00-32.52 μM .

抑制活性

与“1-苄基-1H-吡唑并[3,4-d]嘧啶-4-醇”相关的某些化合物已显示出显着的抑制活性,其IC50值分别为0.057±0.003、0.081±0.004和0.119±0.007 μM,与对照药物索拉非尼相比 .

生物学和药理学活性

吡唑并嘧啶是一种与“1-苄基-1H-吡唑并[3,4-d]嘧啶-4-醇”的化学组成相关的稠合含氮杂环体系,已知具有作为抗病毒、抗菌、抗肿瘤、帕金森病、皮肤癌细胞系(G-361)、CNS癌(SF-268)和人白血病(HL-60)的药理学潜力 .

作用机制

Target of Action

The primary target of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for phosphorylation of key components for cell proliferation .

Mode of Action

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell growth arrest . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol affects the cell cycle progression pathway . This disruption leads to cell growth arrest at the G0-G1 stage , preventing the cell from entering the S phase, where DNA replication occurs .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to the inhibition of cell growth and proliferation .

生化分析

Biochemical Properties

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to interact with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity . Additionally, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been found to interact with other biomolecules, such as protein kinases, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol on various cell types and cellular processes have been extensively studied. This compound has been shown to induce cell cycle arrest at the G0-G1 stage, leading to the inhibition of cell proliferation . It also promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes . Furthermore, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been found to modulate cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. This compound binds to the active site of CDK2/cyclin A2, forming hydrogen bonds with key amino acids, such as Leu83, which are essential for the enzyme’s activity . By inhibiting CDK2, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to modulate gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol have been observed to change over time. This compound is relatively stable at room temperature, but its stability can be affected by factors such as light and pH . Over time, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol may degrade, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted . The interaction of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with these enzymes can affect metabolic flux and alter the levels of metabolites in the body .

Transport and Distribution

The transport and distribution of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can bind to proteins in the blood, facilitating its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and toxicity .

Subcellular Localization

The subcellular localization of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a critical role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These localization mechanisms are essential for the compound’s ability to exert its therapeutic effects.

属性

IUPAC Name |

1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCMRDPFTNELIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280937 | |

| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35877-37-3 | |

| Record name | 35877-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

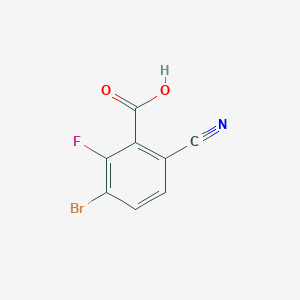

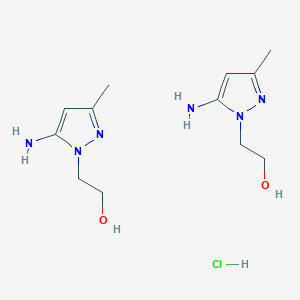

![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)